molecular formula C6H5Cl2NO B12095540 4,5-dichloro-3-Pyridinemethanol CAS No. 1056162-12-9

4,5-dichloro-3-Pyridinemethanol

Cat. No.: B12095540
CAS No.: 1056162-12-9
M. Wt: 178.01 g/mol
InChI Key: MDPXYFSSVRVBQV-UHFFFAOYSA-N
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Description

4,5-Dichloro-3-pyridinemethanol is a substituted pyridine derivative characterized by two chlorine atoms at the 4- and 5-positions of the pyridine ring and a hydroxymethyl (-CH₂OH) group at the 3-position. Chlorinated pyridinemethanols are often intermediates in synthesizing pharmaceuticals or ligands for metal catalysis, though the dichloro substitution in this compound may enhance its lipophilicity and alter its metabolic stability compared to non-halogenated analogs .

Properties

CAS No.

1056162-12-9

Molecular Formula

C6H5Cl2NO

Molecular Weight

178.01 g/mol

IUPAC Name

(4,5-dichloropyridin-3-yl)methanol

InChI

InChI=1S/C6H5Cl2NO/c7-5-2-9-1-4(3-10)6(5)8/h1-2,10H,3H2

InChI Key

MDPXYFSSVRVBQV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)Cl)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4,5-dichloro-3-Pyridinemethanol can be achieved through several synthetic routes. One common method involves the reduction of ethyl isonicotinate using sodium borohydride and lithium chloride in tetrahydrofuran. The reaction is carried out under reflux conditions for 6-8 hours, followed by quenching with an acid solution . Another method involves the electrochemical reduction of ethyl isonicotinate in an undivided flow electrolysis cell, which avoids the use of potent reducing agents and operates under milder conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrochemical reduction processes. These methods are preferred due to their higher atom economy, cost-effectiveness, and environmental friendliness compared to traditional chemical reduction methods .

Chemical Reactions Analysis

Types of Reactions: 4,5-dichloro-3-Pyridinemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,5-dichloro-3-Pyridinemethanol involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand, coordinating with metal centers to form stable complexes. These complexes can exhibit various biological activities, such as antibacterial and antifungal properties . The compound’s ability to undergo substitution reactions also allows it to interact with different biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol

  • Structural Differences : Chlorine at position 2 and a dimethoxymethyl (-CH(OCH₃)₂) group at position 3, with the hydroxymethyl group at position 4 .
  • This contrasts with the electron-withdrawing dichloro groups in 4,5-dichloro-3-pyridinemethanol, which may increase ring acidity and susceptibility to nucleophilic substitution.
  • Applications : Likely used as a protected intermediate in multistep syntheses due to its methoxy groups, whereas dichloro analogs might serve as halogenated building blocks for cross-coupling reactions.

Pyridoxine Hydrochloride (Vitamin B6)

  • Structural Differences : Features hydroxymethyl groups at positions 4 and 5, a methyl group at position 2, and a hydroxyl group at position 3 .
  • Physicochemical Properties: Pyridoxine is water-soluble due to its polar hydroxyl and hydroxymethyl substituents. In contrast, this compound’s chlorine atoms likely reduce solubility in aqueous media.
  • Biological Activity: Pyridoxine is essential in amino acid metabolism, while dichloro-substituted pyridinemethanols are more commonly explored for antimicrobial or antifungal activity due to halogen-enhanced bioactivity.

[5-(Benzyloxy)-4-(chloromethyl)-3-pyridinyl]methanol

  • Synthetic Routes : Synthesized via benzyloxy protection and chloromethylation, with reported yields of 61.0% and 58.0% .
  • Reactivity : The chloromethyl group (-CH₂Cl) at position 4 offers a reactive site for nucleophilic displacement, whereas dichloro substituents may favor elimination or aromatic substitution.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (Positions) Key Functional Groups Synthesis Yield (If Available) Potential Applications
This compound Cl (4,5), -CH₂OH (3) Chloro, hydroxymethyl N/A Agrochemicals, Catalysis
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol Cl (2), -CH(OCH₃)₂ (3) Chloro, dimethoxymethyl N/A Protected intermediates
Pyridoxine hydrochloride -CH₃ (2), -CH₂OH (4,5), -OH (3) Hydroxymethyl, hydroxyl, methyl N/A Pharmaceuticals (Vitamin B6)
[5-(Benzyloxy)-4-(chloromethyl)-3-pyridinyl]methanol -OCH₂C₆H₅ (5), -CH₂Cl (4) Benzyloxy, chloromethyl 58.0–61.0% Drug intermediates

Key Research Findings

  • Electronic Effects: Electron-withdrawing chloro groups in this compound increase the pyridine ring’s electrophilicity, making it more reactive toward nucleophiles compared to methoxy- or hydroxymethyl-substituted analogs .
  • Synthetic Challenges : Dichloro derivatives may require harsh conditions for functionalization, whereas benzyloxy or dimethoxymethyl groups allow milder, stepwise modifications .
  • Biological Relevance: Chlorinated pyridinemethanols exhibit enhanced antimicrobial properties compared to non-halogenated variants, though toxicity profiles must be carefully evaluated .

Biological Activity

4,5-Dichloro-3-pyridinemethanol is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a chlorinated derivative of pyridine, characterized by the presence of two chlorine atoms at the 4 and 5 positions of the pyridine ring and a hydroxymethyl group at the 3 position. Its molecular formula is C6_6H5_5Cl2_2N\O.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The presence of chlorine atoms enhances the lipophilicity and membrane permeability, facilitating interaction with microbial membranes .
  • Anti-inflammatory Effects : Research indicates that pyridine derivatives can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases .
  • Cytotoxicity : Some studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity against certain cancer cells, suggesting its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Cell Line/Organism Concentration (µM) Effect Observed Reference
AntimicrobialE. coli50Inhibition of growth
Anti-inflammatoryRAW 264.7 macrophages10Reduction in TNF-α production
CytotoxicityHeLa cells25Induction of apoptosis
CytotoxicityHL-60 cells30Cell cycle arrest

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated a significant reduction in bacterial viability at concentrations above 50 µM, with enhanced activity against Gram-negative bacteria .
  • Anti-inflammatory Mechanisms : In vitro studies using RAW 264.7 macrophages showed that treatment with this compound led to a significant decrease in TNF-α levels when stimulated with lipopolysaccharides (LPS). This suggests its potential role in managing inflammatory responses in diseases such as rheumatoid arthritis .
  • Cytotoxicity in Cancer Cells : Research focusing on the cytotoxic effects of this compound on HeLa and HL-60 cell lines revealed that it could induce apoptosis and cause cell cycle arrest at specific concentrations. This positions it as a candidate for further investigation in cancer therapy .

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